

# GW7845: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: GW7845

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An In-depth Review of the Non-Thiazolidinedione PPAR $\gamma$  Agonist

## Introduction

**GW7845** is a potent and selective, orally active agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR $\gamma$ ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.<sup>[1]</sup> Unlike the thiazolidinedione (TZD) class of PPAR $\gamma$  agonists, **GW7845** is a non-thiazolidinedione, tyrosine-derived compound.<sup>[2]</sup> This distinction is significant as it offers the potential for a different pharmacological profile, possibly mitigating some of the side effects associated with TZDs. This technical guide provides a comprehensive overview of **GW7845**, summarizing its chemical properties, mechanism of action, and key experimental data to support its use in research and drug development.

## Chemical Properties

**GW7845**, with the chemical name (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, is a synthetic organic compound.<sup>[1]</sup> Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C29H28N2O6	[1]
Molecular Weight	500.55 g/mol	[1]
CAS Number	196809-22-0	[3]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

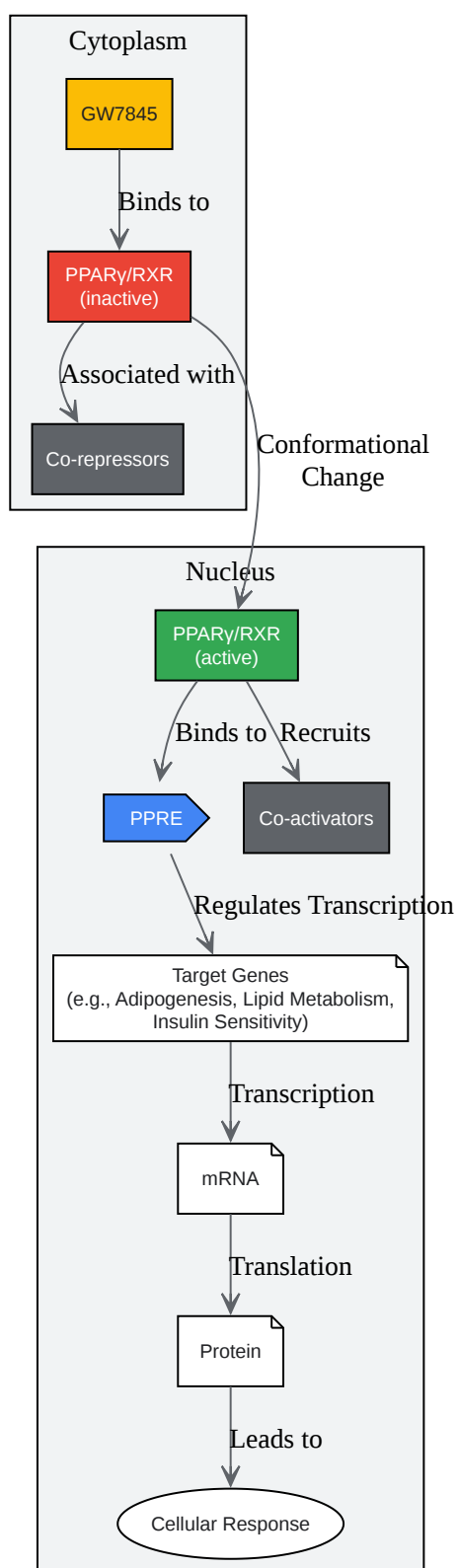
## Mechanism of Action

As a PPAR $\gamma$  agonist, **GW7845** binds to and activates PPAR $\gamma$ . This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR).[4] The **GW7845**-PPAR $\gamma$ /RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] This ultimately results in the regulation of genes involved in adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]

Beyond its primary action on PPAR $\gamma$ , **GW7845** has also been shown to inhibit voltage-dependent calcium channels (VDCC).[2] This off-target effect may contribute to its overall pharmacological profile.

## Signaling Pathways

The activation of PPAR $\gamma$  by **GW7845** initiates a cascade of signaling events that influence various cellular processes. The canonical PPAR $\gamma$  signaling pathway is depicted below.



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### Canonical PPAR $\gamma$ Signaling Pathway

## In Vitro Studies

### Binding Affinity and Potency

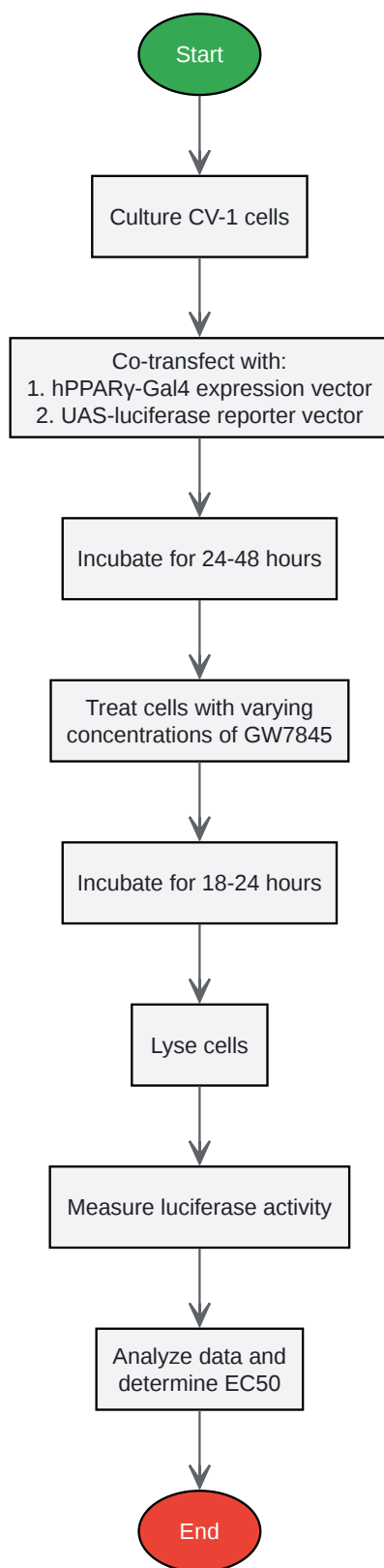
Several studies have characterized the in vitro activity of **GW7845**. The available quantitative data are summarized below. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.

Parameter	Value	Cell Line/System	Assay Type	Reference
Inhibitor Constant (K <sub>i</sub> )	3.7 nM	Not specified	Radioligand binding assay	<a href="#">[1]</a>
EC <sub>50</sub>	0.71 nM	CV-1 cells	Reporter gene assay (hPPAR $\gamma$ -Gal4)	<a href="#">[2]</a>
EC <sub>50</sub>	1.2 nM	Not specified	Reporter gene assay (mPPAR $\gamma$ )	<a href="#">[7]</a>
IC <sub>50</sub> (vs. VDCC)	3.0 $\mu$ M	Rat mesenteric artery smooth muscle cells	Patch-clamp	<a href="#">[8]</a>
IC <sub>50</sub> (vs. Rosiglitazone-induced activity)	110 nM	CV-1 cells	Reporter gene assay	<a href="#">[3]</a>

## Experimental Protocols

### PPAR $\gamma$ Reporter Gene Assay (Illustrative Protocol):

A common method to assess the potency of PPAR $\gamma$  agonists is the reporter gene assay. While the exact protocol used for the 0.71 nM EC<sub>50</sub> value is not detailed in the available abstract, a general workflow can be described.



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### Reporter Gene Assay Workflow

## In Vivo Studies

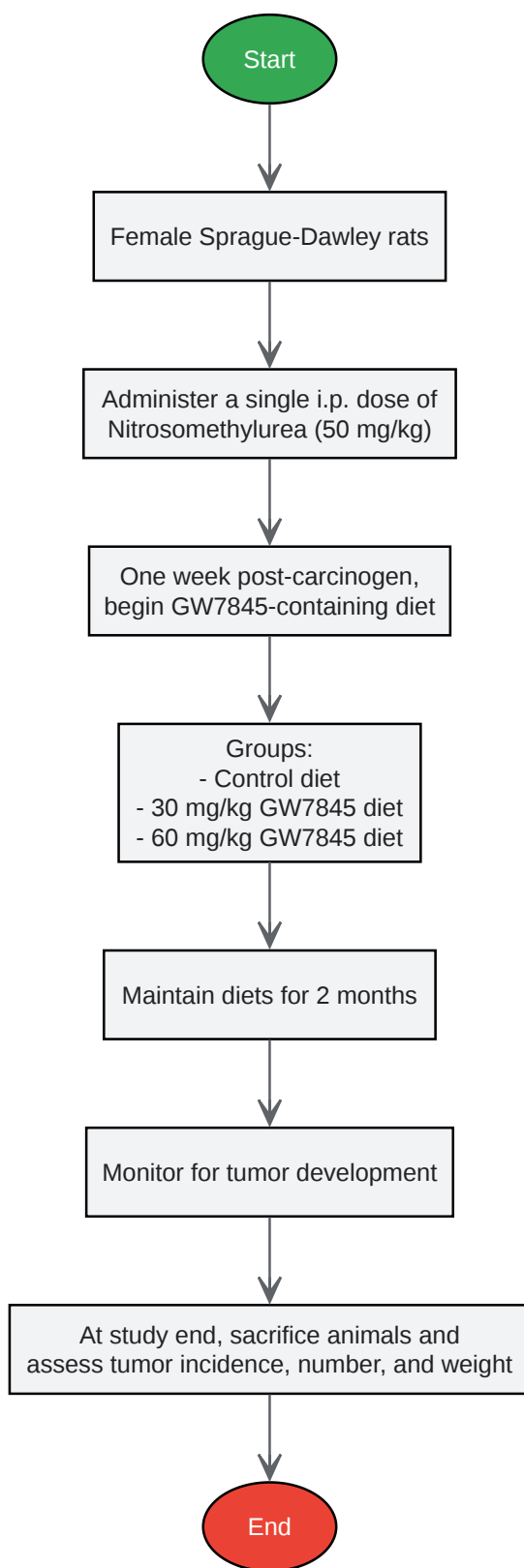
### Mammary Carcinogenesis Inhibition

**GW7845** has been evaluated for its anti-cancer properties in a rat model of mammary carcinogenesis.

Animal Model	Carcinogen	GW7845 Dose	Duration	Key Findings	Reference
Female Sprague-Dawley rats	Nitrosomethyl urea (NMU)	30 or 60 mg/kg of diet	2 months	Significantly reduced tumor incidence, number, and weight at both doses.	<a href="#">[9]</a> <a href="#">[10]</a>

Experimental Protocol: Rat Mammary Carcinogenesis Study (Summary):

The following is a summary of the protocol used in the study by Suh et al. (1999).



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### In Vivo Carcinogenesis Study Workflow

## Metabolic Disease Models

**GW7845** has also been investigated in a diet-induced obesity model, demonstrating its potential for treating metabolic disorders.

Animal Model	Diet	GW7845 Treatment	Key Findings	Reference
High-fat fed rats	High-fat diet	Not specified	Improved insulin sensitivity.	[2]
LDL receptor-deficient male mice	High-cholesterol diet	Not specified	Strongly inhibited the development of atherosclerosis.	[7]

## Safety and Toxicology

Limited information is publicly available regarding the comprehensive safety and toxicology profile of **GW7845**. As with other PPAR $\gamma$  agonists, potential side effects could be a concern and would require thorough investigation in preclinical and clinical studies. One study noted that **GW7845** induces apoptosis in primary pro-B cells and a pro/pre-B cell line, which could contribute to both its potential anti-cancer effects and possible bone marrow toxicity.[3]

## Conclusion

**GW7845** is a potent and selective non-thiazolidinedione PPAR $\gamma$  agonist with demonstrated efficacy in preclinical models of cancer and metabolic disease. Its distinct chemical structure may offer a differentiated pharmacological profile compared to traditional TZDs. The data presented in this guide highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the PPAR $\gamma$  pathway. Further research is warranted to fully elucidate its detailed mechanism of action, downstream gene targets, pharmacokinetic profile, and long-term safety.

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## References

- 1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A peroxisome proliferator-activated receptor  $\gamma$  ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective PPAR $\alpha/\delta$  dual antagonists and initial biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Peroxisome proliferator-activated receptor  $\gamma$  ligands inhibit development of atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor- $\gamma$  - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), GW7845, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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